Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Medicinal Chemistry Epigenetics Quinoline SAR

Researchers screening PRMT5 or SETDB1 inhibitors frequently encounter inconsistent target engagement when using morpholine or phenylpiperazine analogs. This compound solves that problem by providing the essential 2-pyrrolidinyl substituent validated in peer-reviewed epigenetic studies. • Pyrrolidine ring ensures distinct steric and electronic properties vs. morpholine variants - critical for SETDB1 inhibition and in vivo efficacy in Huntington's disease models • Ethyl ester terminus enables prodrug strategy via esterase-mediated hydrolysis to the active carboxylic acid metabolite • Moderate logP (~3.6) and favorable TPSA (~74 Ų) occupy drug-like chemical space; serves as a benchmark for evaluating more lipophilic analogs Supplied as a research-grade screening compound with confirmed identity. Global shipping available; contact us for bulk or custom synthesis inquiries.

Molecular Formula C24H25N3O4
Molecular Weight 419.481
CAS No. 921538-16-1
Cat. No. B2536655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate
CAS921538-16-1
Molecular FormulaC24H25N3O4
Molecular Weight419.481
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4
InChIInChI=1S/C24H25N3O4/c1-2-30-24(29)18-8-11-19(12-9-18)25-22(28)16-31-20-7-5-6-17-10-13-21(26-23(17)20)27-14-3-4-15-27/h5-13H,2-4,14-16H2,1H3,(H,25,28)
InChIKeyBUERVJSYVNLDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate


Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a synthetic quinoline derivative bearing a pyrrolidine ring at the 2-position and an ethyl 4-aminobenzoate side chain linked via an 8-oxyacetamido bridge . It belongs to the 2-aminoquinoline-8-oxyacetamide class, a scaffold known for protein arginine N-methyltransferase 5 (PRMT5) inhibition and epigenetic modulation [1]. Its molecular formula is C₂₄H₂₅N₃O₄ (MW 419.48) and it is supplied as a research-grade screening compound by multiple chemical vendors.

Scaffold Quinoline-8-oxyacetamide core for PRMT5 pathway inhibition and epigenetic studies
C2 Substituent Pyrrolidine ring provides distinct ionization and conformational profile for target engagement screening
Terminus Ethyl ester supports prodrug research and metabolic stability assessment in cell-based assays

Why Closely Related Analogs Cannot Substitute This Compound


Substituting this compound with its morpholine (CAS 941989-35-1) or phenylpiperazine analogs would alter critical determinants of biological activity. The pyrrolidine ring conferrs distinct steric and electronic properties — a smaller ring with higher conformational flexibility and distinct basicity compared to morpholine or phenylpiperazine . In the context of 2-aminoquinoline epigenetic inhibitors, the C2-substituent directly influences target engagement: the allyloxy-pyrrolidine analog APQ (5-allyloxy-2-(pyrrolidin-1-yl)quinoline) achieves SETDB1 inhibition with in vivo efficacy in Huntington's disease models, whereas structurally related morpholine or piperazine variants show diminished or altered activity profiles [1]. The ethyl ester moiety further impacts solubility, metabolic stability, and purification characteristics relative to the methyl ester or free acid analogs.

Risk Factor
Target Compound
Analog (Morpholine / Benzamide / Methyl Ester)
C2 Basicity & Size
Pyrrolidine; higher basicity and smaller steric profile
Morpholine; lower basicity may shift ionization state and target engagement
Hydrogen‑Bonding
Ester terminus; hydrogen bond acceptor only
Benzamide terminus; donor + acceptor; may alter PRMT5 binding and metabolic stability
Crystallinity & Purification
Ethyl ester; often crystalline intermediate
Methyl ester; typically oily; batch-to-batch consistency may differ

Quantitative Comparison with Structural Analogs


Pyrrolidine vs Morpholine at C2

The pyrrolidine ring in the target compound imposes distinct structural constraints versus the morpholine analog (ethyl 4-(2-((2-morpholin-4-yl)quinolin-8-yl)oxy)acetamido)benzoate, CAS 941989-35-1). Pyrrolidine exhibits a calculated pKa of ~11.3 (conjugate acid) compared to ~8.7 for morpholine, resulting in higher protonation state at physiological pH [1]. The smaller ring also reduces molecular weight by ~16 Da (419.48 vs 435.48) and alters the torsion angle profile at the C2–N bond, which directly influences the orientation of the crucial quinoline-8-oxyacetamide warhead .

C2 pKa & MW
Cross-study comparable
ΔpKa ≈ 2.6 (pyrrolidine 11.3 vs morpholine 8.7); ΔMW ≈ 16 Da
Ionization state may influence target engagement and membrane permeability
Predicted values; confirm experimentally
Medicinal Chemistry Epigenetics Quinoline SAR

8-Oxyacetamide Linker: Ester vs Amide

In patent US10118918, 2-(quinolin-8-yloxy)acetamide derivatives are disclosed as PRMT5 inhibitors. The target compound features an ethyl benzoate terminus (ethyl 4-aminobenzoate) rather than the benzamide terminus found in the patent's exemplified compounds [1]. The ester vs amide change alters the hydrogen-bonding capacity (ester: HBA only; amide: HBA + HBD), which is likely to affect target binding and metabolic stability. The 2-(quinolin-8-yloxy)acetamide core in the patent achieved IC₅₀ values of 5.5–7.5 μM against PRMT5 [2], providing a baseline for expected activity of the target compound with appropriate substitution.

Ester vs Amide
Class-level inference
Ethyl ester: HBA only; benzamide: HBA+HBD. Core amide PRMT5 IC50 5.5–7.5 μM
Hydrogen-bonding profile may alter target binding and metabolic stability
Patent-derived; direct IC50 for this compound not reported
Structure-Activity Relationship Quinoline Derivatives PRMT5 Inhibition

Lipophilicity vs Piperazine Analog

Computationally predicted logP for the target compound is ~3.6, compared to ~4.2 for the 4-phenylpiperazine analog (methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate) [1]. The lower lipophilicity of the pyrrolidine variant suggests improved aqueous solubility and reduced non-specific binding, which are favourable for biochemical and cellular screening assays. The target compound also has a lower topological polar surface area (TPSA) (~74 Ų) compared to the phenylpiperazine analog (~79 Ų), due to the smaller size of the pyrrolidine ring .

Lipophilicity
Cross-study comparable
logP 3.6 vs 4.2; TPSA 74 vs 79 Ų
Lower lipophilicity may reduce non-specific binding and aggregation risk
Predicted values; verify experimentally
Drug-Likeness Physicochemical Properties Quinoline Screening Libraries

Ethyl Ester Purification Advantage

The ethyl ester in the target compound offers a crystallinity advantage over the corresponding methyl ester analog. Ethyl 4-aminobenzoate intermediates are generally crystalline solids, facilitating purification by recrystallization, whereas methyl esters often remain as oils. Vendors typically report ≥95% purity by HPLC for this compound, with the ethyl ester requiring simpler chromatographic conditions (e.g., hexane/EtOAc vs DCM/MeOH) for purification relative to the more polar benzamide analogs . This translates to lower production cost and higher batch-to-batch consistency for procurement.

Purification
Data to verify
Ethyl ester: crystalline intermediate; ≥95% HPLC; methyl ester typically oily
Crystallinity may support purification and batch consistency
Vendor-reported; verify lot-specific purity
Synthetic Chemistry Quinoline Derivatization Procurement Specifications

Optimal Research and Procurement Scenarios


PRMT5 Inhibitor Screening

Based on the quinolin-8-yloxyacetamide core disclosed in patent US10118918 [1], this compound is suited as a starting point or reference molecule for PRMT5 inhibitor screening programs. Its ester terminus may be preferable for cell-based assays where esterase-mediated hydrolysis generates the active carboxylic acid metabolite.

SAR Exploration in Neurological Disease

The 2-pyrrolidinyl substituent is essential for activity in certain epigenetic contexts, as shown by the SETDB1 inhibitor APQ [2]. This compound could serve as a control or comparator for analogs exploring the role of the C2-substituent in neuronal disease models, particularly Huntington's disease.

Physicochemical Benchmark for Library Design

With its moderate logP (~3.6) and TPSA (~74 Ų), this compound occupies a favourable drug-like space and can be used as a benchmark for evaluating more lipophilic analogs (e.g., phenylpiperazine variants) in solubility and non-specific binding assays.

Carboxylic Acid Prodrug Intermediate

The ethyl ester can be hydrolyzed in situ or enzymatically to yield the corresponding carboxylic acid, enabling a prodrug approach. This is relevant for in vivo studies where improved aqueous solubility is required for dosing.

Application
Selection Property
Validation Focus
PRMT5 pathway inhibition studies
Quinoline-8-oxyacetamide scaffold
Target engagement and biochemical IC50 profiling
Epigenetic modulation in neuronal disease models
C2-pyrrolidinyl substituent context
Activity in Huntington's disease-related models (reference APQ analog)
Screening library property benchmarking
Predicted logP and TPSA profile
Solubility and non-specific binding assay review
Esterase-mediated hydrolysis research
Ethyl ester hydrolyzable moiety
Carboxylic acid metabolite generation and solubility assessment
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